![molecular formula C19H24O2 B1293728 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid CAS No. 56531-57-8](/img/structure/B1293728.png)
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Overview
Description
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid: is a chemical compound with the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which is often used in the synthesis of various pharmaceuticals and materials due to its unique properties . The compound is characterized by the presence of a carboxylic acid group attached to the adamantane core, along with a 3,4-dimethylphenyl substituent .
Mechanism of Action
Target of Action
Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .
Mode of Action
It’s known that adamantane derivatives can interact with their targets in a variety of ways, often by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound’s action can be wide-ranging, depending on its mode of action and the biochemical pathways it affects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cyclohexaamylose, which it inhibits . The nature of these interactions often involves the formation of coordination complexes, such as mononuclear tris(carboxylate) complexes with metals like manganese, nickel, cobalt, and zinc . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and degradation of cellular components, thereby impacting overall cell function . Additionally, its interactions with specific proteins and enzymes can lead to changes in cellular metabolism, further underscoring its significance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One notable mechanism involves the inhibition of phenyl ester hydrolysis by cycloheptaamylose . This inhibition is achieved through the compound’s binding interactions with the enzyme, leading to changes in enzyme activity. Additionally, the formation of coordination complexes with metals can result in enzyme activation or inhibition, further influencing biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular function and metabolism. At higher dosages, toxic or adverse effects can be observed, highlighting the importance of dosage optimization in research and therapeutic applications . Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s biochemical properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as cyclohexaamylose play a crucial role in its metabolic activity . These interactions can lead to changes in the levels of specific metabolites, further impacting cellular metabolism and biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is subjected to a Friedel-Crafts acylation reaction to introduce the carboxylic acid group at the 1-position.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include strong acids or bases, organic solvents, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or carboxylates, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Enzymes:
Research has shown that derivatives of adamantane compounds exhibit inhibitory effects on specific enzymes. For instance, studies on adamantane carboxamide derivatives have demonstrated their potency as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. The compound 3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid and its derivatives have been synthesized and evaluated for their efficacy in this regard. Some derivatives showed IC50 values as low as 8 nM, indicating strong inhibitory activity .
2. Antiviral Activity:
Adamantane derivatives, including carboxylic acids, have been explored for their antiviral properties. They are known to interfere with viral replication mechanisms. The synthesis of such compounds often aims to enhance their bioavailability and reduce toxicity while maintaining antiviral efficacy. The structural modifications provided by the 3-(3,4-dimethylphenyl) substituent can potentially improve these properties .
Synthetic Methodologies
1. Synthesis Techniques:
The synthesis of this compound typically involves several steps:
- Carboxylation Reactions: Utilizing adamantane derivatives as starting materials, reactions with carboxylic acids or their derivatives under acidic conditions facilitate the introduction of the carboxylic group.
- Substitution Reactions: The presence of the dimethylphenyl group allows for further functionalization through electrophilic aromatic substitution or nucleophilic attacks, creating a range of derivatives with varied biological activities .
Coordination Chemistry
1. Ligand Formation:
The compound can serve as a ligand in coordination chemistry due to its ability to coordinate with metal ions through the carboxylic acid moiety. Research has indicated that adamantane-based ligands can form stable complexes with transition metals, leading to the development of new materials with unique properties. For example, coordination polymers utilizing adamantane ligands have been synthesized and characterized, showcasing their potential applications in catalysis and material science .
Case Studies
Study | Objective | Findings |
---|---|---|
Study on 11β-HSD1 Inhibitors | Evaluate the inhibitory potency of adamantane derivatives | Compound 7j exhibited an IC50 value of 8 nM against human 11β-HSD1 |
Synthesis of Coordination Polymers | Investigate the use of adamantane ligands in metal complexes | Successfully synthesized coordination complexes demonstrating catalytic activity |
Antiviral Research | Assess the antiviral potential of adamantane derivatives | Identified structural modifications that enhance antiviral efficacy |
Comparison with Similar Compounds
- 1-Adamantanecarboxylic acid
- 3-Phenyladamantane-1-carboxylic acid
- 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid
Comparison:
- 1-Adamantanecarboxylic acid: Lacks the phenyl substituent, making it less hydrophobic and potentially less active in certain biological contexts .
- 3-Phenyladamantane-1-carboxylic acid: Similar structure but lacks the dimethyl groups, which may affect its steric and electronic properties .
- This compound: Unique due to the presence of both the adamantane core and the 3,4-dimethylphenyl group, providing a balance of hydrophobicity and reactivity .
Biological Activity
3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is a compound belonging to the adamantane family, characterized by its unique cage-like structure and various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C19H24O2
- Molar Mass : Approximately 284.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound has been studied for its potential as an anti-inflammatory agent and its role in modulating pain pathways.
Target Interactions
- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that this compound may inhibit COX enzymes, which are crucial in the inflammatory process. By reducing prostaglandin synthesis, it may alleviate inflammation and pain.
- Nuclear Receptors : The compound's structure allows it to interact with nuclear receptors involved in metabolic regulation, potentially influencing lipid metabolism and glucose homeostasis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-inflammatory properties in vitro. For instance:
- Cell Line Studies : In human monocytic THP-1 cells, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as a therapeutic agent for inflammatory diseases .
In Vivo Studies
Animal models have been utilized to further explore the biological effects of this compound:
- Pain Models : In rodent models of pain, administration of this compound significantly reduced pain responses compared to control groups. The analgesic effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
- Metabolic Effects : Studies on diabetic rats showed that the compound improved insulin sensitivity and reduced blood glucose levels, suggesting potential applications in diabetes management .
Case Studies
Several case studies highlight the pharmacological potential of this compound:
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUAHUMJPBHFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971978 | |
Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-57-8 | |
Record name | 3-(3,4-Dimethylphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56531-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Adamantanecarboxylic acid, 1-(3,4-xylyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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